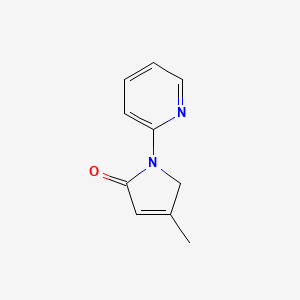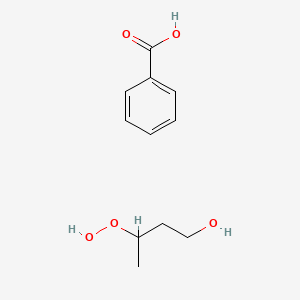
Benzoic acid;3-hydroperoxybutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;3-hydroperoxybutan-1-ol is a compound that combines the properties of benzoic acid and 3-hydroperoxybutan-1-ol. Benzoic acid is a well-known carboxylic acid widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . 3-hydroperoxybutan-1-ol, on the other hand, is a hydroperoxide derivative of butanol, which is less commonly encountered but has interesting chemical properties due to the presence of the hydroperoxy group.
Méthodes De Préparation
The synthesis of benzoic acid;3-hydroperoxybutan-1-ol can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with 3-hydroperoxybutan-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods for benzoic acid typically involve the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of 3-hydroperoxybutan-1-ol can be achieved through the hydroperoxidation of butanol using hydrogen peroxide as the oxidizing agent.
Analyse Des Réactions Chimiques
Benzoic acid;3-hydroperoxybutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroperoxy group in 3-hydroperoxybutan-1-ol makes it susceptible to oxidation reactions, where it can be converted to the corresponding alcohol or ketone. Common reagents for these reactions include hydrogen peroxide and various metal catalysts .
In substitution reactions, the benzoic acid moiety can undergo electrophilic aromatic substitution, where the hydrogen atoms on the benzene ring are replaced by other substituents. This can be achieved using reagents such as halogens, nitrating agents, and sulfonating agents .
Applications De Recherche Scientifique
Benzoic acid;3-hydroperoxybutan-1-ol has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the preparation of various esters and other derivatives. In biology and medicine, benzoic acid derivatives are known for their antimicrobial properties and are used in the formulation of preservatives and antiseptics .
In industry, benzoic acid derivatives are used as corrosion inhibitors for stainless steel, where they help enhance the corrosion resistance of the metal . The hydroperoxy group in 3-hydroperoxybutan-1-ol also makes it useful in polymerization reactions, where it can act as an initiator for the formation of polymers .
Mécanisme D'action
The mechanism of action of benzoic acid;3-hydroperoxybutan-1-ol involves the interaction of its functional groups with various molecular targets. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. It is conjugated to glycine in the liver and excreted as hippuric acid .
The hydroperoxy group in 3-hydroperoxybutan-1-ol can undergo homolytic cleavage to generate free radicals, which can initiate polymerization reactions or participate in oxidation processes. These free radicals can react with other molecules, leading to the formation of new chemical bonds and the generation of various products .
Comparaison Avec Des Composés Similaires
Benzoic acid;3-hydroperoxybutan-1-ol can be compared with other similar compounds such as 3,4-dihydroxybenzoic acid, para-hydroxybenzoic acid, and 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid . These compounds share some structural similarities with this compound but differ in their functional groups and chemical properties.
For example, 3,4-dihydroxybenzoic acid and para-hydroxybenzoic acid have hydroxyl groups attached to the benzene ring, which makes them more hydrophilic and capable of forming hydrogen bonds.
This compound is unique due to the presence of both the benzoic acid and hydroperoxybutan-1-ol moieties, which confer a combination of antimicrobial, oxidative, and polymerization properties.
Propriétés
Numéro CAS |
830345-65-8 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
benzoic acid;3-hydroperoxybutan-1-ol |
InChI |
InChI=1S/C7H6O2.C4H10O3/c8-7(9)6-4-2-1-3-5-6;1-4(7-6)2-3-5/h1-5H,(H,8,9);4-6H,2-3H2,1H3 |
Clé InChI |
NRYJFKLAKZSIIG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)OO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




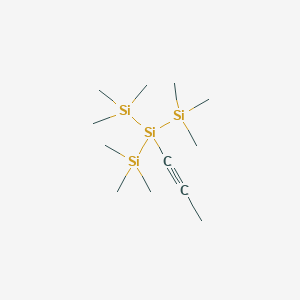
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
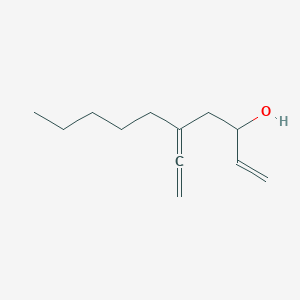

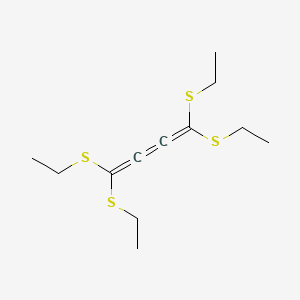
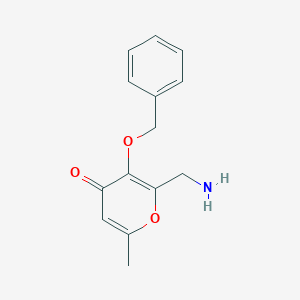
![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
